molecular formula C8H9BrO B177431 2-Bromo-1-phenylethanol CAS No. 199343-14-1

2-Bromo-1-phenylethanol

Cat. No.: B177431
CAS No.: 199343-14-1
M. Wt: 201.06 g/mol
InChI Key: DAHHEUQBMDBSLO-UHFFFAOYSA-N
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Description

2-Bromo-1-phenylethanol is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of phenylethanol and is characterized by the presence of a bromine atom attached to the first carbon of the ethyl chain, which is also bonded to a phenyl group and a hydroxyl group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-phenylethanol can be synthesized through several methods:

    Bromination of Phenylethanol: One common method involves the bromination of phenylethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride at room temperature.

    Hydroboration-Oxidation: Another method involves the hydroboration of styrene followed by oxidation. This process involves the addition of borane to styrene to form an organoborane intermediate, which is then oxidized using hydrogen peroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs the bromination of phenylethanol due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-bromoacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 2-bromo-1-phenylethane using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in water or ethanol, sodium cyanide in dimethyl sulfoxide, or primary amines in ethanol.

Major Products Formed:

    Oxidation: 2-Bromoacetophenone.

    Reduction: 2-Bromo-1-phenylethane.

    Substitution: Corresponding substituted phenylethanols, such as 2-hydroxy-1-phenylethanol or 2-cyano-1-phenylethanol.

Scientific Research Applications

2-Bromo-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-phenylethanol involves its reactivity as a brominated alcohol. The bromine atom makes the compound a good electrophile, allowing it to participate in various nucleophilic substitution reactions. The hydroxyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules.

Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-1-phenylethanol can be compared with other brominated alcohols and phenylethanol derivatives:

    2-Bromo-2-phenylethanol: Similar structure but with the bromine atom on the second carbon, leading to different reactivity and applications.

    1-Bromo-2-phenylethanol: Bromine atom on the first carbon but with a different spatial arrangement, affecting its chemical behavior.

    Phenylethanol: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness: The presence of both a bromine atom and a hydroxyl group in this compound makes it a versatile compound with unique reactivity, allowing it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-bromo-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHHEUQBMDBSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941844
Record name 2-Bromo-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2425-28-7, 199343-14-1
Record name α-(Bromomethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2425-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(Bromomethyl)benzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(bromomethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.606
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Synthesis routes and methods

Procedure details

2-Bromoacetophenone (1 g) was dissolved in tetrahydrofuran (8 ml), and a solution of borane-dimethylamine (326 mg) in tetrahydrofuran (6 ml) was added thereto at room temperature. After the reaction mixture was stirred at room temperature for 60 hours, methanol (1 ml) and 1 M hydrochloric acid aqueous solution (5 ml) were added thereto, and the mixture was extracted with diethyl ether. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. After removing the solvent by distillation from the organic layer, the residue was purified by silica gel column chromatography to obtain the title compound from a fraction eluted with hexane-ethyl acetate (5:1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
326 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Bromo-1-phenylethanol in studying halohydrin dehalogenases?

A1: this compound, particularly its enantiomers, serves as a valuable model substrate for investigating the kinetic mechanism and enantioselectivity of halohydrin dehalogenases (HheC). [] HheC, an enzyme found in certain bacteria, catalyzes the conversion of halohydrins to epoxides, valuable building blocks in organic synthesis. Researchers use this compound to unravel the enzyme's catalytic mechanism, including substrate binding, product release, and the rate-limiting steps involved. [] Understanding these aspects is crucial for optimizing HheC for biotechnological applications, such as the production of enantiopure epoxides.

Q2: How is the enantioselectivity of halohydrin dehalogenase towards this compound determined?

A2: Studies have shown that HheC exhibits a preference for the (R)-enantiomer of this compound. [] This preference, termed enantioselectivity, is determined by comparing the enzyme's kinetic parameters for each enantiomer. Research revealed a three-fold higher catalytic activity (kcat) and a significantly lower Michaelis constant (Km) for the (R)-enantiomer compared to the (S)-enantiomer. [] These differences indicate a stronger binding affinity and faster reaction rate for the (R)-enantiomer, highlighting the enzyme's ability to discriminate between the two mirror-image forms of the molecule.

Q3: How does the structure of halohydrin dehalogenase relate to its activity towards this compound?

A3: The active site of HheC plays a crucial role in its interaction with this compound. Specific amino acid residues within the active site are involved in substrate binding and catalysis. For example, mutations at positions Tyr187 and Trp249, residues involved in halide binding, were found to significantly impact the enzyme's catalytic activity (kcat) and enantioselectivity towards this compound. [] These findings highlight the importance of these specific residues in facilitating halide release, a crucial step in the enzyme's reaction mechanism.

Q4: How is this compound used in analytical chemistry?

A4: this compound serves as a key intermediate in the analysis of bromate levels in food products. [] Specifically, a method has been developed where bromate extracted from samples reacts with styrene in the presence of this compound. This reaction yields α-bromomethyl-benzenemethanol (another name for this compound), which is then quantified using gas chromatography-mass spectrometry (GC/MS). [] This sensitive method allows for the detection of trace amounts of bromate, a potential carcinogen, in food.

Q5: How does this compound relate to the study of DNA damage?

A5: Derivatives of this compound, specifically 7-hydroxy(phenyl)ethylguanines, are formed when styrene oxide, a carcinogenic compound, reacts with DNA. [] Understanding the formation and biological consequences of these DNA adducts is crucial for assessing the risk of styrene oxide exposure. Researchers can synthesize these specific DNA adducts using this compound as a starting material, enabling investigations into their impact on DNA replication and repair processes. []

Q6: What are the environmental implications of reactions involving this compound?

A6: While this compound itself hasn't been extensively studied for its environmental impact, the reactions it participates in can have implications. For instance, the use of potassium hydrogen sulfate (KHSO4) as a catalyst in synthesizing compounds related to this compound presents an eco-friendly approach. [] This method, conducted under solvent-free conditions, minimizes waste generation and promotes sustainability in chemical synthesis. Further research into alternative catalysts and reaction conditions could lead to even more environmentally benign processes.

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